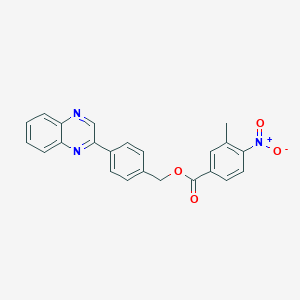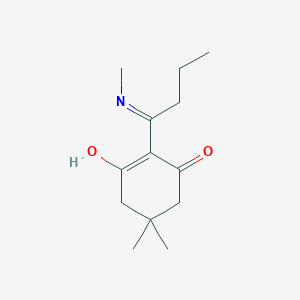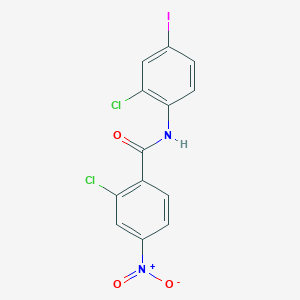
4-(2-quinoxalinyl)benzyl 3-methyl-4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-quinoxalinyl)benzyl 3-methyl-4-nitrobenzoate is a complex organic compound that features a quinoxaline moiety attached to a benzyl group, which is further connected to a 3-methyl-4-nitrobenzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-quinoxalinyl)benzyl 3-methyl-4-nitrobenzoate typically involves multiple steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for the condensation and esterification steps, and the use of automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-quinoxalinyl)benzyl 3-methyl-4-nitrobenzoate can undergo several types of chemical reactions:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH), benzyl chloride.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 4-(2-quinoxalinyl)benzyl 3-methyl-4-aminobenzoate.
Substitution: Various benzyl-substituted quinoxaline derivatives.
Hydrolysis: 4-(2-quinoxalinyl)benzyl alcohol and 3-methyl-4-nitrobenzoic acid.
Applications De Recherche Scientifique
4-(2-quinoxalinyl)benzyl 3-methyl-4-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmacologically active compounds, particularly those with anticancer and antimicrobial properties.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the biological activity of quinoxaline derivatives, including their interactions with various enzymes and receptors.
Mécanisme D'action
The mechanism of action of 4-(2-quinoxalinyl)benzyl 3-methyl-4-nitrobenzoate involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline and 2-phenylquinoxaline share structural similarities and exhibit similar biological activities.
Nitrobenzoate Esters: Compounds such as methyl 4-nitrobenzoate and ethyl 3-nitrobenzoate are structurally related and used in similar applications.
Uniqueness
4-(2-quinoxalinyl)benzyl 3-methyl-4-nitrobenzoate is unique due to the combination of the quinoxaline and nitrobenzoate moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential for novel therapeutic agents .
Propriétés
IUPAC Name |
(4-quinoxalin-2-ylphenyl)methyl 3-methyl-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c1-15-12-18(10-11-22(15)26(28)29)23(27)30-14-16-6-8-17(9-7-16)21-13-24-19-4-2-3-5-20(19)25-21/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDGMFKZPGVAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OCC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B6001995.png)


![1-(2-fluorophenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6002023.png)
![N-[3-[(2E)-2-[(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-oxopropyl]benzamide](/img/structure/B6002026.png)
![2-{4-[1-(3-methoxypropanoyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6002042.png)
![N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide](/img/structure/B6002047.png)
![1-(ethanesulfonyl)-N-{3-[methyl(phenyl)amino]propyl}piperidine-4-carboxamide](/img/structure/B6002052.png)
![1-(Diethylamino)-3-[2-methoxy-5-[[methyl-[(4-methylphenyl)methyl]amino]methyl]phenoxy]propan-2-ol](/img/structure/B6002063.png)

![3,5-dimethyl-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B6002083.png)
![N,N-diethyl-4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B6002096.png)
![2-(3,4-dimethoxyphenyl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B6002105.png)

